molecular formula C24H26N2O3S B2642042 N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide CAS No. 681841-47-4

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide

Cat. No.: B2642042
CAS No.: 681841-47-4
M. Wt: 422.54
InChI Key: KCXXCTZZZUIRKE-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide is a complex organic compound that features an indole moiety linked to a naphthalene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the ethyl group at the 2-position. The naphthalene sulfonamide moiety is then attached through a sulfonation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to proteins or enzymes, modulating their activity. The sulfonamide group may enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide is unique due to the presence of both an indole and a naphthalene sulfonamide group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-4-29-23-11-12-24(20-8-6-5-7-19(20)23)30(27,28)25-14-13-18-17(3)26-22-10-9-16(2)15-21(18)22/h5-12,15,25-26H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXXCTZZZUIRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC3=C(NC4=C3C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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